![molecular formula C21H17ClN2O2 B2587931 2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione CAS No. 890642-65-6](/img/structure/B2587931.png)
2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione
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Overview
Description
The compound “2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione” is a complex organic molecule. It contains a carbazole and isoindoline moiety, both of which are heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The carbazole moiety contains a five-membered ring fused with two six-membered rings, one of which includes a nitrogen atom . The isoindoline moiety is a bicyclic compound consisting of a benzene ring fused with a five-membered ring containing a nitrogen atom .Scientific Research Applications
Synthesis and Characterization in Materials Science
Corrosion Inhibition
A derivative, "2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione," has been synthesized and examined for its corrosion inhibiting activity for mild steel in acidic media, showcasing the potential of such compounds in materials protection and preservation Aouine et al., 2011.
Organic Electronics
Certain isoindoline derivatives have been designed and tested for their solubility, thermal stability, and optoelectronic properties, indicating their usefulness in the development of solution-processable organic field-effect transistors Patil et al., 2015.
Bioactive Compound Synthesis and Evaluation
Antimicrobial Activity
A study on "6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione" derivatives revealed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting the potential of these compounds in addressing antibiotic resistance Chakraborty et al., 2014.
Mechanism of Action
Target of Action
The compound 2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione, also known as 2-(3-Chloro-6,7,8,9-tetrahydro-5H-carbazol-1-ylmethyl)-isoindole-1,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-[(3-chloro-6,7,8,9-tetrahydro-5H-carbazol-1-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-13-9-12(19-17(10-13)14-5-3-4-8-18(14)23-19)11-24-20(25)15-6-1-2-7-16(15)21(24)26/h1-2,6-7,9-10,23H,3-5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMAPSKDEGTBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=CC(=C3N2)CN4C(=O)C5=CC=CC=C5C4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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